molecular formula C14H25NO3 B1442287 tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate CAS No. 362704-50-5

tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate

Cat. No. B1442287
M. Wt: 255.35 g/mol
InChI Key: KJWXTWKQZZNLKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate, or TBOPC, is an organic compound that has been used in a variety of scientific research applications. TBOPC is a tertiary amine that is used as a reagent in organic synthesis. It is a versatile and useful compound for organic synthesis, and its use has been studied in a range of scientific research applications. TBOPC has been used to synthesize a range of compounds, including pharmaceuticals, agrochemicals, and other compounds.

Scientific Research Applications

Stereoselective Syntheses and Reactions

tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate and its derivatives are central to the stereoselective synthesis of various piperidine derivatives. For instance, reactions with L-selectride lead to tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield. Subsequent Mitsunobu reactions and alkaline hydrolysis afford trans (3R,4R) isomers, highlighting the compound's utility in achieving stereochemical control in organic synthesis (Boev et al., 2015). Additionally, the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, through reactions with BuLi and protected alcohols, followed by cyclization, demonstrates the compound's versatility in synthesizing N-Boc piperidine derivatives fused with oxygen heterocycles with high stereoselectivity (Moskalenko & Boev, 2014).

Synthesis of Piperidine Derivatives

tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate serves as a precursor in the synthesis of diverse piperidine derivatives, playing a crucial role in the 3-allylation process. This showcases the compound's importance in the preparation of synthons for further chemical transformations, leading to a wide range of piperidine derivatives with potential applications in medicinal chemistry and drug development (Moskalenko & Boev, 2014).

Molecular Structure Analysis

X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate reveal its structural characteristics, such as the axial orientation of the isobutyl side chain and the enol form of the compound. This analysis provides valuable insights into the molecular packing and hydrogen bonding patterns in the crystal structure, contributing to the understanding of structural properties critical for the design of new compounds (Didierjean et al., 2004).

Application in Synthesis of Complex Molecules

The synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in the preparation of novel protein tyrosine kinase Jak3 inhibitors, highlights the compound's role in the development of therapeutics. This demonstrates the compound's utility in synthesizing intermediates that are pivotal for the production of significant pharmacological agents (Chen Xin-zhi, 2011).

properties

IUPAC Name

tert-butyl 2-tert-butyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-13(2,3)11-9-10(16)7-8-15(11)12(17)18-14(4,5)6/h11H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWXTWKQZZNLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(=O)CCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704895
Record name tert-Butyl 2-tert-butyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate

CAS RN

362704-50-5
Record name tert-Butyl 2-tert-butyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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